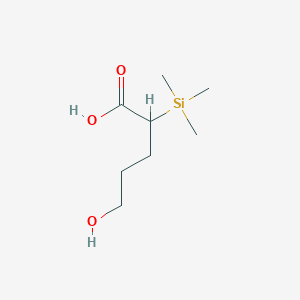

5-Hydroxy-2-(trimethylsilyl)pentanoic acid

説明

5-Hydroxy-2-(trimethylsilyl)pentanoic acid is a synthetic carboxylic acid derivative characterized by a hydroxyl group at the C5 position and a trimethylsilyl (TMS) moiety at the C2 position. This structural configuration confers unique physicochemical properties, including enhanced hydrophobicity compared to unmodified pentanoic acid.

特性

CAS番号 |

1001198-62-4 |

|---|---|

分子式 |

C8H18O3Si |

分子量 |

190.31 g/mol |

IUPAC名 |

5-hydroxy-2-trimethylsilylpentanoic acid |

InChI |

InChI=1S/C8H18O3Si/c1-12(2,3)7(8(10)11)5-4-6-9/h7,9H,4-6H2,1-3H3,(H,10,11) |

InChIキー |

IKFCXCVHSFIAIN-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C(CCCO)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸の合成は、通常、ペンタン酸骨格にヒドロキシル基とトリメチルシリル基を導入することを伴います。一般的な方法の1つは、ピリジンなどの塩基の存在下で、トリメチルシリルクロリドを用いて5-ヒドロキシバレリック酸をシリル化することです。この反応は、通常、シリルエーテルの加水分解を防ぐために無水条件下で行われます。

工業的生産方法

5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化、および蒸留やクロマトグラフィーなどの精製技術の実施が含まれます。

化学反応の分析

科学研究への応用

5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸は、科学研究でいくつかの応用があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 潜在的な治療特性と、薬物開発のための前駆体として調査されています。

工業: 特殊化学薬品や材料の製造に使用されています。

科学的研究の応用

Biological Activities

1. Antinociceptive and Anti-inflammatory Effects

Recent studies have indicated that compounds similar to 5-hydroxy-2-(trimethylsilyl)pentanoic acid exhibit antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, a patent-pending ointment containing plant extracts demonstrated significant antinociceptive effects in preclinical studies involving mice . This suggests that derivatives of this compound could be explored for pain management therapies.

2. Antitumoral Properties

Research has shown that structurally related compounds, including 5-hydroxy-2H-pyrrol-2-ones, possess antitumoral properties. These compounds were evaluated for their efficacy against breast cancer cells, indicating a potential pathway for developing cancer therapeutics based on the structural framework of 5-hydroxy-2-(trimethylsilyl)pentanoic acid .

Therapeutic Applications

1. Drug Development

The unique structural characteristics of 5-hydroxy-2-(trimethylsilyl)pentanoic acid make it a candidate for drug development in various therapeutic areas, particularly in addressing conditions such as chronic pain and cancer. Its ability to modulate biological pathways can lead to the creation of novel pharmacological agents.

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its trimethylsilyl group enhances solubility and stability, making it suitable for further chemical modifications .

Case Studies

作用機序

類似の化合物との比較

類似の化合物

5-ヒドロキシバレリック酸: トリメチルシリル基がありません。そのため、より親水性です。

2-(トリメチルシリル)ペンタン酸: ヒドロキシル基がありません。そのため、反応性と溶解性に影響があります。

5-ヒドロキシ-2-(トリメチルシリル)ヘキサン酸: 鎖に炭素が1つ多く、物理的および化学的特性が変わります。

独自性

5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸は、ヒドロキシル基とトリメチルシリル基の両方が存在するため、独特です。これにより、反応性と溶解性に異なる特性が与えられます。官能基のこの組み合わせにより、研究や産業におけるさまざまな用途に適した汎用性の高い化合物になります。

類似化合物との比較

Structural Analogues and Functional Group Variations

Pentanoic Acid Derivatives

- Pentanoic Acid (Valeric Acid): Lacks the TMS and hydroxyl groups. It is a straight-chain carboxylic acid with a molecular weight of 102.13 g/mol, widely studied for its role in flavor chemistry and microbial metabolism .

- Hexanoic Acid (Caproic Acid): A six-carbon analogue with higher hydrophobicity (MW 116.16 g/mol) and lower vapor pressure compared to pentanoic acid, commonly found in dairy products and fermented foods .

- 3-Methylbutanoic Acid (Isovaleric Acid): A branched-chain isomer with a pungent odor, prominent in sourdough fermentation and sweat .

Silylated Derivatives

- 4-Methyl-2-[(trimethylsilyl)oxy]pentanoic Acid Trimethylsilyl Ester (CAS 54890-08-3): Features a TMS-protected hydroxyl group and ester functionality. Its increased molecular weight (233.26 g/mol) and hydrophobicity suggest reduced volatility compared to unmodified acids .

- 5-Hydroxy-2-[(phenylmethoxy)imino]pentanoic Acid Trimethylsilyl Ester: A structurally complex derivative identified in S. trifolia extracts via GC-MS, highlighting the role of silylation in analytical chemistry for stabilizing volatile compounds .

Physicochemical Properties

*Estimated based on structural analogy.

Key Observations:

- Hydrophobicity: The TMS group significantly increases hydrophobicity, reducing water solubility and altering partition coefficients compared to non-silylated acids.

- Volatility: Silylation typically reduces vapor pressure, as seen in TMS-protected esters . This contrasts with volatile short-chain acids like pentanoic acid, which dissipate rapidly in headspace analyses .

- Stability: Silylated compounds may exhibit resistance to oxidation and hydrolysis, though decomposition under strong oxidizers can produce CO, CO₂, or NOx .

生物活性

5-Hydroxy-2-(trimethylsilyl)pentanoic acid (5-H-TMS-pentanoic acid) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

5-Hydroxy-2-(trimethylsilyl)pentanoic acid is classified as a hydroxy fatty acid, characterized by the presence of a hydroxyl group on the pentanoic acid chain. The trimethylsilyl (TMS) group enhances its stability and solubility in organic solvents, facilitating its use in various biochemical assays and studies.

Enzymatic Interactions

The biological activity of 5-H-TMS-pentanoic acid is significantly influenced by its interactions with various enzymes. Key enzymes involved include:

These enzymes play crucial roles in the metabolism and detoxification processes associated with 5-H-TMS-pentanoic acid.

Antioxidant Properties

Research indicates that 5-H-TMS-pentanoic acid exhibits notable antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that 5-H-TMS-pentanoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and disrupting bacterial cell membranes. The compound's mechanism of action involves interference with bacterial metabolic pathways, leading to cell death.

Therapeutic Potential

The compound's biological activities suggest potential therapeutic applications:

- Cancer Treatment : Preliminary studies indicate that 5-H-TMS-pentanoic acid may induce apoptosis in cancer cells through mechanisms involving p53 activation. This suggests a role in cancer therapy by targeting tumor cells selectively .

- Neuroprotective Effects : Its antioxidant properties may contribute to neuroprotection, offering a potential strategy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-H-TMS-pentanoic acid:

- Cell Viability Assay : A study using MTT assays demonstrated that treatment with varying concentrations of 5-H-TMS-pentanoic acid resulted in significant reductions in cell viability in cultured cancer cells, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests showed that 5-H-TMS-pentanoic acid effectively inhibited the growth of Gram-positive bacteria like Staphylococcus aureus more than Gram-negative bacteria, highlighting its selective antimicrobial action .

- Metabolic Profiling : Metabolic studies have identified the compound's influence on metabolic pathways, suggesting alterations in lipid metabolism and energy production when administered to model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。